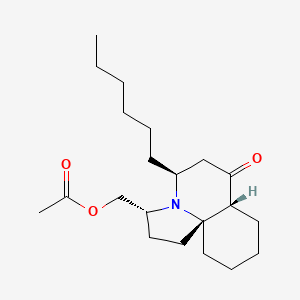![molecular formula C10H16O B1248249 (E)-4-[(1S)-2,2-dimethylcyclobutyl]but-3-en-2-one CAS No. 51847-79-1](/img/structure/B1248249.png)
(E)-4-[(1S)-2,2-dimethylcyclobutyl]but-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Junionone belongs to the class of organic compounds known as enones. Enones are compounds containing the enone functional group, with the structure RC(=O)CR'. Junionone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, junionone is primarily located in the membrane (predicted from logP). Outside of the human body, junionone can be found in fruits. This makes junionone a potential biomarker for the consumption of this food product.
Aplicaciones Científicas De Investigación
Crystal and Molecular Structure of Cyclobutyl Derivatives
The molecular and crystal structure of compounds related to (E)-4-[(1S)-2,2-dimethylcyclobutyl]but-3-en-2-one has been studied extensively. Yin et al. (2008) explored the structure of a related compound, determining its triclinic system and revealing the presence of intermolecular hydrogen bonds through X-ray diffraction analysis. This study highlighted the semi-chair conformation of the 2,2-dimethylcyclobutane fragment within the compound's structure (Yin et al., 2008).
Chemical Synthesis and Reactivity
New One-Pot Multistep Process with Multifunctional Catalysts
Climent et al. (2010) discussed a novel one-pot multistep process using multifunctional base-acid-metal catalysts for the synthesis of fine chemicals, including 4-(6,6-dimethylbicyclo[3,1,1]hept-2-en-2-yl)-2-butanone. This process proved to be more efficient and environmentally friendly, significantly decreasing the E factor compared to conventional methods (Climent et al., 2010).
Photocycloaddition Reactions of 2-Acylcyclohex-2-enones
Ferrer and Margaretha (2001) investigated the photocycloaddition reactions of newly synthesized 2-acylcyclohex-2-enones, demonstrating the formation of diacylcyclobutene derivatives and benzopyranones through specific reactions with other organic compounds. This work provides valuable insights into the reactivity of cyclobutyl derivatives under light-induced conditions (Ferrer & Margaretha, 2001).
Preparation and Reactivity of Persistent and Stable Silyl-Substituted Bisketenes
Zhao, Allen, and Tidwell (1993) explored the preparation and reactivity of silyl-substituted bisketenes, shedding light on the complex reactions and the formation of various derivatives. Their work contributes to the understanding of the reactivity and stability of cyclobutyl derivatives under different conditions (Zhao, Allen, & Tidwell, 1993).
Bioactive Compounds and Pharmaceuticals
Novel Carbocyclic Nucleosides Containing a Cyclobutyl Ring
Hergueta et al. (2001) synthesized cyclobutyl nucleoside analogues and tested them as antiviral and antitumoral agents. They identified several compounds with significant activity against respiratory syncytial virus and moderate activity against vaccinia virus. This research demonstrates the potential of cyclobutyl derivatives in medicinal chemistry (Hergueta et al., 2001).
Propiedades
Número CAS |
51847-79-1 |
|---|---|
Nombre del producto |
(E)-4-[(1S)-2,2-dimethylcyclobutyl]but-3-en-2-one |
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
(E)-4-[(1S)-2,2-dimethylcyclobutyl]but-3-en-2-one |
InChI |
InChI=1S/C10H16O/c1-8(11)4-5-9-6-7-10(9,2)3/h4-5,9H,6-7H2,1-3H3/b5-4+/t9-/m1/s1 |
Clave InChI |
HTLAJCAGSLWZJN-SNAWJCMRSA-N |
SMILES isomérico |
CC(=O)/C=C/C1CCC1(C)C |
SMILES |
CC(=O)C=CC1CCC1(C)C |
SMILES canónico |
CC(=O)C=CC1CCC1(C)C |
Sinónimos |
junionone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




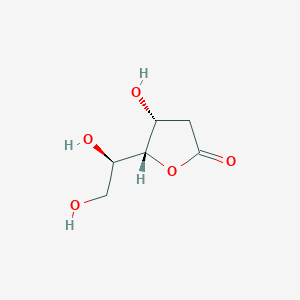
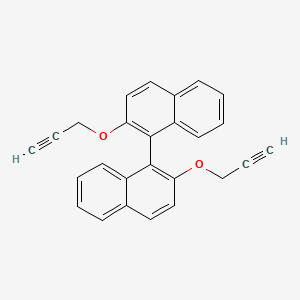
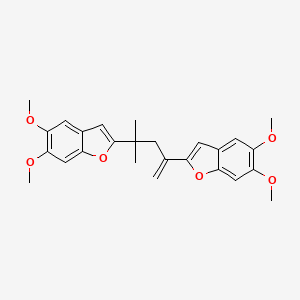
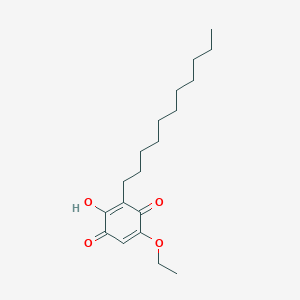
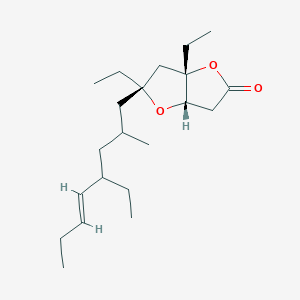

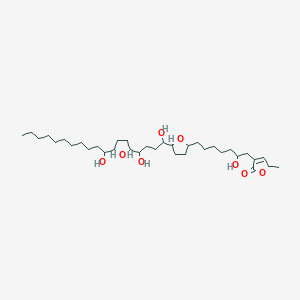
![(2R,3S,4R,5S,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-7-prop-2-enyl-1-oxa-7-azacyclopentadecan-15-one](/img/structure/B1248182.png)

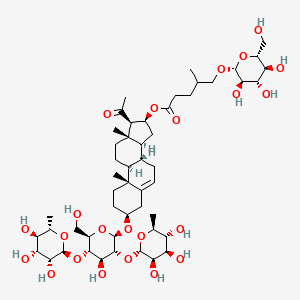
![(2S)-4-[(6R)-6-hydroxy-6-[(2R,5R)-5-[(2R,3S,5R)-3-hydroxy-5-[(1R)-1-hydroxyoctadecyl]oxolan-2-yl]oxolan-2-yl]hexyl]-2-methyl-2H-furan-5-one](/img/structure/B1248187.png)

